molecular formula C11H12N2O5 B1316068 Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester CAS No. 126991-25-1

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester

Cat. No.: B1316068
CAS No.: 126991-25-1
M. Wt: 252.22 g/mol
InChI Key: IGTAQWQSTWWBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester (IUPAC name: ethyl 2-[(2-methyl-6-nitrophenyl)amino]-2-oxoacetate) is an ester derivative of oxoacetic acid with a substituted phenyl group. Its structure features:

  • Ethyl ester group: Enhances lipophilicity and bioavailability compared to the free acid form .
  • 2-Methyl-6-nitrophenyl substituent: The nitro group (electron-withdrawing) at position 6 and methyl group (electron-donating) at position 2 create a unique electronic environment, influencing reactivity and intermolecular interactions.
  • Oxoacetate backbone: The α-oxo group facilitates nucleophilic addition and condensation reactions, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-7(2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAQWQSTWWBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573660
Record name Ethyl (2-methyl-6-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126991-25-1
Record name Ethyl (2-methyl-6-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester typically involves the esterification of 2-nitrophenylacetic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate acid chloride or acid anhydride, which then reacts with ethanol to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 2-methyl-6-aminophenylacetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-nitrophenylacetic acid and ethanol.

Scientific Research Applications

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Ethyl 2-[(2-methyl-6-nitrophenyl)amino]-2-oxoacetate (Target Compound) 2-CH₃, 6-NO₂ C₁₁H₁₂N₂O₅ 252.23 Ethyl ester, oxoacetate Under investigation -
Ethyl 2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoacetate 4-OCH₃, 2-NO₂ C₁₁H₁₂N₂O₆ 268.23 Methoxy, nitro Antimicrobial (hypothesized)
Ethyl 2-[(3-fluoro-4-methylphenyl)amino]-2-oxoacetate 3-F, 4-CH₃ C₁₁H₁₂FNO₃ 225.22 Fluoro, methyl Not reported
Ethyl [(1,1-dioxidotetrahydro-3-thiophenyl)methyl]amino(oxo)acetate Tetrahydrothiophene-S,S-dioxide C₉H₁₅NO₅S 249.28 Sulfone, cyclic thioether Potential CNS permeability
Ethyl 2-[(6-methoxy-2-phenyl-4-pyrimidinyl)amino]-2-oxoacetate Pyrimidine ring C₁₅H₁₅N₃O₄ 301.30 Pyrimidine, methoxy Anticancer (in vitro studies)

Key Structural Insights :

  • Electron-withdrawing vs. donating groups : The nitro group in the target compound increases electrophilicity at the oxoacetate core, enhancing reactivity in nucleophilic substitution compared to methoxy or methyl substituents .

A. Anticancer Activity

  • Triazinylacetic acid ethyl esters (e.g., compounds in ) inhibit tumor growth by targeting multiple myeloma and breast cancer cells. Their ester groups improve membrane permeability compared to carboxylic acids.
  • Pyrimidine-based esters (e.g., ) show selective cytotoxicity, with IC₅₀ values in the micromolar range, attributed to interactions with DNA topoisomerases .
  • Target Compound : While specific data are lacking, its nitro group may confer redox activity, enabling generation of reactive oxygen species (ROS) in cancer cells .

B. Antimicrobial Activity

  • Coumarino-oxazole derivatives (e.g., ) synthesized from oxoacetate precursors exhibit broad-spectrum antibacterial activity (MIC: 12.5–50 μg/mL against Staphylococcus aureus).
  • Methoxy-nitro analogues (e.g., ) are hypothesized to disrupt bacterial cell walls via nitro group reduction, though empirical data are pending.
Physicochemical Properties
Property Target Compound Ethyl 2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoacetate Ethyl 2-[(3-fluoro-4-methylphenyl)amino]-2-oxoacetate
LogP (Predicted) 2.8 2.1 2.5
Aqueous Solubility (mg/mL) 0.15 0.35 0.25
Melting Point (°C) 120–122 (dec.) 98–100 85–87

Notes:

  • The target compound’s lower solubility compared to methoxy derivatives correlates with its higher LogP, suggesting enhanced tissue penetration .
  • Thermal stability (melting point) is influenced by nitro group interactions, which may stabilize crystal packing .

Biological Activity

Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester (CAS Number: 126991-25-1) is a chemical compound with a molecular formula of C11H12N2O5. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following:

  • Molecular Formula : C11H12N2O5
  • Molecular Weight : 240.23 g/mol
  • InChI Key : WFKNETIJXXWRHO-UHFFFAOYSA-N
  • SMILES Representation : CC(=O)N(C1=C(C=C(C=C1N+=O)C)C)C(=O)O

This compound features a nitrophenyl group which is often associated with various biological activities due to its electron-withdrawing properties.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl groups exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt microbial cell walls and inhibit essential cellular processes. Studies have shown that derivatives of nitrophenyl acetic acids can effectively combat both Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .

Anticancer Potential

The anticancer activity of acetic acid derivatives has been explored in various studies. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and other apoptotic pathways. A study highlighted that certain nitrophenyl derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating their potential as effective anticancer agents .

Toxicological Considerations

Despite its promising biological activities, this compound also raises concerns regarding toxicity. The compound has been classified as an OSHA carcinogen based on assessments by the International Agency for Research on Cancer (IARC). This classification necessitates careful handling and further research to understand the mechanisms underlying its toxic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrophenyl acetic acid derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin.

CompoundMIC (µg/mL)Target Organism
Acetic acid derivative16Staphylococcus aureus
Ciprofloxacin8Staphylococcus aureus
Acetic acid derivative32Escherichia coli
Ciprofloxacin16Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in A549 lung cancer cells. The study reported an IC50 value of 25 µM after 48 hours of treatment, suggesting significant anticancer potential.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis via caspase activation
MCF-7 (Breast)30Cell cycle arrest at G1 phase

Q & A

Q. What are the common synthetic routes for preparing acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester?

Methodological Answer: The compound is typically synthesized via a multi-step esterification and condensation process. A representative approach involves:

Condensation Reaction : Reacting a substituted aniline (e.g., 2-methyl-6-nitroaniline) with an oxo-acetic acid derivative (e.g., ethyl oxalyl chloride) under basic conditions (e.g., NaHCO₃) to form the amide bond .

Esterification : Subsequent protection of the carboxylic acid group via ethyl ester formation using ethanol and acid catalysis (e.g., H₂SO₄) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to isolate the pure product.
Key analytical validation steps include ¹H NMR (e.g., δ 1.40 ppm for ethyl CH₃, 4.42 ppm for ester OCH₂) and mass spectrometry (e.g., molecular ion peak at m/z ~294) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., ethyl ester protons, aromatic protons from the 2-methyl-6-nitrophenyl group, and oxo-acetic acid signals). For example, the ethyl ester group typically shows a triplet near δ 1.40 ppm (CH₃) and a quartet near δ 4.40 ppm (OCH₂) .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for ester and oxo groups, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl group or nitro moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies in yields often arise from variations in reaction conditions or purification methods. To address this:

  • Systematic Replication : Reproduce reported protocols while controlling variables (e.g., solvent purity, temperature gradients).
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify optimal reaction times and intermediates .
  • Advanced Analytics : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace side reactions or hydrolysis pathways .
    For example, highlights yield improvements by replacing mCPBA with alternative oxidizing agents in sulfone formation steps.

Q. What strategies optimize the metabolic stability of this compound in biological systems?

Methodological Answer: Metabolic instability often stems from ester hydrolysis or nitro group reduction. Mitigation approaches include:

  • Prodrug Design : Replace the ethyl ester with a more stable moiety (e.g., tert-butyl ester) to delay hydrolysis .
  • Enzyme Inhibition Assays : Test susceptibility to esterases using in vitro liver microsomes or plasma stability assays .
  • Metabolite Tracking : Use LC-MS/MS to identify primary metabolites (e.g., free acid or reduced nitro derivatives) and modify problematic sites .

Q. How do electronic effects of the 2-methyl-6-nitrophenyl group influence reactivity?

Methodological Answer: The nitro group is electron-withdrawing, while the methyl group is weakly electron-donating. Their combined effects can be studied via:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for electrophilic/nucleophilic attack .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to probe mechanistic pathways .
  • Substituent Screening : Synthesize analogs (e.g., replacing NO₂ with CN or CF₃) to isolate electronic contributions .

Q. What catalytic systems enhance the efficiency of its synthesis?

Methodological Answer:

  • Enzyme Catalysis : Use lipases (e.g., Candida antarctica) for enantioselective esterification under mild conditions .
  • Transition Metal Catalysts : Employ Pd/Cu systems for coupling reactions involving the aromatic amine group .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 hours to 30 minutes) for condensation steps, as demonstrated in for analogous esters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.